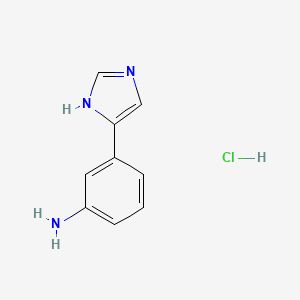

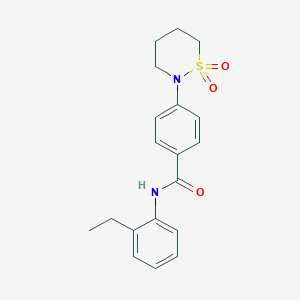

![molecular formula C24H32N2O10 B3000079 2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione CAS No. 2416235-69-1](/img/structure/B3000079.png)

2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

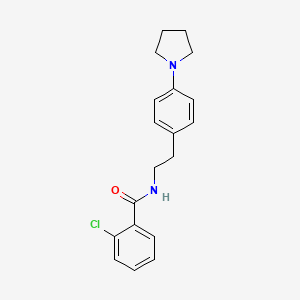

The compound “2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione” is a complex organic molecule. It has a molecular weight of 274.23 . The IUPAC name for this compound is 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3 (2H)-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O5/c16-8-3-1-2-6-10 (8)13 (20)15 (12 (6)19)7-4-5-9 (17)14-11 (7)18/h1-3,7,16H,4-5H2, (H,14,17,18) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Surface Analysis

Research has delved into the crystal structure and surface analysis of similar compounds, which aids in understanding their molecular interactions and stability. For example, Abdellaoui et al. (2019) studied a compound consisting of a bromoindoline-2,3-dione unit linked by ethoxy and chloroethoxy moieties, contributing to a three-dimensional structure stabilized by hydrogen bonds and π–π contacts (Abdellaoui et al., 2019).

Synthesis and Biological Activity

In the realm of drug discovery, Sun et al. (2022) synthesized novel pomalidomide derivatives using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. These compounds showed promising results in suppressing specific enzymatic activities in in vitro experiments (Sun et al., 2022).

Synthesis of Derivatives

Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, and explored various subsequent reactions. This research contributes to the understanding of the chemical properties and potential applications of such derivatives (Tan et al., 2016).

Drug Development Strategy

A study by Liu et al. (2020) synthesized a new drug development agent, SPB5208, by linking Ibrutinib and Thalidomide. This compound showed potential in reducing enzyme activity and inhibiting cancer cell proliferation in vitro and in vivo, demonstrating the therapeutic applications of these types of compounds (Liu et al., 2020).

Molecular Docking Studies

Li et al. (2009) carried out molecular docking studies on a series of analogs, revealing their potential as substrate-specific inhibitors. This research offers insights into the molecular interactions of these compounds and their potential therapeutic applications (Li et al., 2009).

Photophysical Properties

Zhang et al. (2014) synthesized diketopyrrolopyrrole derivatives and studied their photophysical properties, indicating potential applications in organic optoelectronic materials and biological systems (Zhang et al., 2014).

Anticancer Activity

Kumar et al. (2015) synthesized acridine cyclic imide hybrid molecules, which were evaluated for anticancer activity against various human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Kumar et al., 2015).

Impact on Receptor Affinity and Inhibition

Czopek et al. (2020) investigated isoindole-1,3-dione derivatives for their affinity to serotonin receptors and phosphodiesterase 10A inhibition, exploring their potential as antipsychotics (Czopek et al., 2020).

Antimicrobial Activity

Ashok et al. (2015) synthesized a series of ethoxyindol-3-ylidene-1-arylethanones, which showed significant antimicrobial activity against bacterial and fungal strains, highlighting their potential in antimicrobial applications (Ashok et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause harm if swallowed, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of this compound are the Cereblon (CRBN) protein and GSPT1 . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and cellular metabolism . GSPT1, on the other hand, is a GTPase that plays a critical role in mRNA translation and cellular proliferation .

Mode of Action

The compound acts as a modulator of CRBN and GSPT1 activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound binds to GSPT1 and promotes its degradation, thereby controlling the level of GSPT1 in the cell .

Biochemical Pathways

The compound’s action on CRBN and GSPT1 affects the ubiquitin-proteasome system, a major pathway responsible for protein degradation in cells . By promoting the degradation of GSPT1, the compound can influence various cellular processes, including mRNA translation and cell proliferation . This could potentially lead to the inhibition of uncontrolled cellular proliferation, such as in cancer .

Result of Action

The compound’s action on CRBN and GSPT1 can lead to the modulation of various cellular processes, including mRNA translation and cell proliferation . This could potentially result in the inhibition of uncontrolled cellular proliferation, such as in cancer, which may be associated with CRBN or GSPT1 protein dysfunction .

Eigenschaften

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O10/c27-7-2-8-32-9-10-33-11-12-34-13-14-35-15-16-36-19-4-1-3-17-21(19)24(31)26(23(17)30)18-5-6-20(28)25-22(18)29/h1,3-4,18,27H,2,5-16H2,(H,25,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKTRCDTBRSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)

![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)

![5-ethyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000004.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)